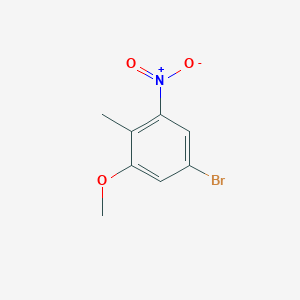

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Description

Properties

IUPAC Name |

5-bromo-1-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZNLELDRXUAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646167 | |

| Record name | 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-07-3 | |

| Record name | 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

CAS Number: 885519-07-3

This technical guide provides a comprehensive overview of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, a substituted aromatic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical properties, plausible synthetic routes with experimental protocols, and potential applications based on the reactivity of its functional groups.

Chemical and Physical Properties

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a poly-substituted benzene derivative. The interplay of its bromo, methoxy, methyl, and nitro functional groups dictates its reactivity and potential utility as a chemical intermediate. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 885519-07-3 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| IUPAC Name | 5-bromo-1-methoxy-2-methyl-3-nitrobenzene | [1] |

| Synonyms | 4-Bromo-2-methoxy-6-nitrotoluene, 5-Bromo-2-methyl-3-nitroanisole | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Electrophilic Nitration

A potential route to 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is the nitration of 3-bromo-2-methylanisole. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The bromine atom is a deactivating but ortho-, para-directing group. The interplay of these directing effects would likely favor the introduction of the nitro group at the C3 position, which is ortho to the methyl group and meta to the bromo and methoxy groups.

Caption: Proposed synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

General Experimental Protocol for Nitration

The following is a generalized experimental protocol for the nitration of an aromatic compound, which can be adapted for the synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Materials and Reagents:

-

3-Bromo-2-methylanisole (starting material)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This mixture should be prepared fresh before use.

-

Reaction Setup: Dissolve the starting material, 3-bromo-2-methylanisole, in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature (e.g., 0-5 °C) throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Reactivity and Potential Applications

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a versatile intermediate for further chemical transformations, primarily due to the reactivity of its bromo and nitro functional groups.[2]

Cross-Coupling Reactions

The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents at the 5-position.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromo group by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting aniline derivative is a valuable precursor for the synthesis of a wide array of compounds, including amides, sulfonamides, and diazonium salts, which can be further functionalized.

Caption: Potential synthetic transformations of the title compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the involvement of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in any signaling pathways. However, the biological activities of related nitroaromatic and brominated phenolic compounds have been reported.

Nitro-substituted compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3] The nitro group can be bioreduced to form reactive intermediates that can interact with cellular macromolecules. The degradation of nitrobenzene in certain microorganisms involves pathways that lead to intermediates like 2-aminophenol or catechol, which are then further metabolized.[4][5][6]

Furthermore, some organochalcogen compounds containing a nitro-substituted benzyl moiety have been shown to exhibit anticancer properties by targeting oncogenic signaling pathways such as the Akt/mTOR and ERK pathways.[3]

Given the structural features of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, it could be a candidate for biological screening to explore its potential as a modulator of cellular signaling pathways, although further research is required to establish any such activity.

Spectroscopic Data

Predicted ¹H NMR Spectrum

In a predicted ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the methyl and methoxy protons. The electron-withdrawing nitro group and the bromine atom would deshield the adjacent aromatic protons, causing them to appear at a lower field. The methyl and methoxy protons would appear as singlets at a higher field.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbon atoms attached to the electron-withdrawing nitro, bromo, and methoxy groups would exhibit characteristic chemical shifts. The carbon of the methyl group would appear at a high field.

Note: The predicted spectral data should be confirmed by experimental analysis upon synthesis of the compound.

Conclusion

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its functional groups offer multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While specific experimental data for its synthesis and biological activity are currently limited, this guide provides a framework for its preparation and highlights its potential for further investigation. Researchers are encouraged to perform detailed characterization and biological evaluation to fully explore the properties of this compound.

References

- 1. 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | CID 24728102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene [myskinrecipes.com]

- 3. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling procedures, and available data for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Properties

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a substituted aromatic compound with the chemical formula C₈H₈BrNO₃[1]. Its molecular structure consists of a benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and a nitro group. These functional groups dictate its chemical reactivity and physical properties, making it a potentially useful intermediate in organic synthesis.

Identification and Physical Data

A summary of the key identifiers and physicochemical properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is presented in the tables below.

| Identifier | Value |

| IUPAC Name | 5-bromo-1-methoxy-2-methyl-3-nitrobenzene[1] |

| CAS Number | 885519-07-3[1] |

| Molecular Formula | C₈H₈BrNO₃[1] |

| Molecular Weight | 246.06 g/mol [1] |

| InChI | InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3[1] |

| InChIKey | XTZNLELDRXUAOX-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C=C(C=C1OC)Br)--INVALID-LINK--[O-][1] |

| Physicochemical Property | Value |

| Physical State | Solid |

| XLogP3 | 3.4[1] |

| Topological Polar Surface Area | 55.1 Ų[1] |

| Monoisotopic Mass | 244.96876 Da[1] |

Synthesis and Reactivity

This compound is noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of bromo and nitro groups allows for further functionalization through reactions such as cross-coupling, making it a versatile building block in fine chemical synthesis.[2] It is reportedly used in the preparation of some herbicides and fungicides.[2]

Experimental Protocols

As of the latest search, specific, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene have not been identified. A general workflow for the characterization of a synthesized aromatic compound is presented below.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this analysis is based on established principles of nuclear magnetic resonance spectroscopy and the known effects of its substituents on the benzene ring. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a thorough examination of the compound's structural features as revealed by ¹H NMR spectroscopy.

Predicted ¹H NMR Data

The predicted quantitative ¹H NMR data for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is summarized in the table below. These predictions are derived from the additive effects of the bromo, methoxy, methyl, and nitro substituents on the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet | 2.0 - 3.0 (⁴J) |

| H-6 | 7.2 - 7.5 | Doublet | 2.0 - 3.0 (⁴J) |

| OCH₃ | 3.8 - 4.0 | Singlet | - |

| CH₃ | 2.2 - 2.5 | Singlet | - |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Structural Analysis and Interpretation

The structure of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene contains a benzene ring with five substituents: a methoxy group (-OCH₃), a methyl group (-CH₃), a nitro group (-NO₂), and a bromine atom (-Br), along with two remaining aromatic protons.

The nitro group is a strong electron-withdrawing group, which significantly deshields the ortho and para protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] Conversely, the methoxy and methyl groups are electron-donating, leading to a shielding effect on the ortho and para protons, shifting their signals to a lower chemical shift (upfield). The bromine atom has a moderate deshielding effect.

In 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, the two aromatic protons are at positions 4 and 6. These two protons are not chemically equivalent and are expected to show a meta-coupling (a small coupling constant, typically 2-3 Hz). The proton at position 4 is ortho to the electron-withdrawing nitro group and meta to the bromine atom, which would result in a significant downfield shift. The proton at position 6 is ortho to the bromine atom and meta to the nitro group, also resulting in a downfield shift, but likely to a lesser extent than H-4.

The methoxy and methyl protons are not coupled to any other protons and are therefore expected to appear as sharp singlets in the spectrum. The chemical shift of the methoxy protons typically appears in the range of 3.5-4.0 ppm, while the methyl protons on an aromatic ring are usually found between 2.0 and 2.5 ppm.

Experimental Protocols

The following provides a general methodology for acquiring the ¹H NMR spectrum of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

The choice of solvent is critical as it can influence the chemical shifts.[4] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher.

-

Standard instrument parameters for a ¹H NMR experiment include:

-

Pulse angle: 30-90 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted to improve signal-to-noise ratio)

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts of the signals are referenced to the TMS peak at 0 ppm.

-

The integration of the peaks is performed to determine the relative number of protons corresponding to each signal.

-

The coupling constants (J-values) are measured from the splitting patterns of the signals.

Logical Workflow for Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Caption: Logical workflow for ¹H NMR spectrum analysis.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the absence of readily available experimental spectral data for this specific compound in the public domain, this document outlines a robust prediction of the ¹³C NMR spectrum based on established empirical principles and substituent chemical shift (SCS) additivity rules. Furthermore, a detailed, standardized experimental protocol for the acquisition of a ¹³C NMR spectrum for this and similar small organic molecules is provided to facilitate experimental validation.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene have been estimated using the principle of substituent additivity on the chemical shift of a benzene ring (base value: 128.5 ppm). The predicted values are based on the incremental shifts for each substituent relative to its position (ipso, ortho, meta, para) on the aromatic ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

| Carbon Atom | Substituents and their Positional Effects | Calculation (ppm) | Predicted Chemical Shift (δ, ppm) |

| C1 | ipso-OCH₃, ortho-CH₃, meta-NO₂, para-Br | 128.5 + 31.4 - 1.0 + 0.4 - 1.9 | 157.4 |

| C2 | ipso-CH₃, ortho-OCH₃, ortho-NO₂, meta-Br | 128.5 + 9.3 - 14.4 - 4.8 + 3.2 | 121.8 |

| C3 | ipso-NO₂, ortho-CH₃, ortho-Br, meta-OCH₃ | 128.5 + 20.0 - 0.1 + 3.4 + 1.4 | 153.2 |

| C4 | ortho-Br, meta-NO₂, para-OCH₃, meta-CH₃ | 128.5 + 3.2 + 0.9 - 7.7 + 0.1 | 125.0 |

| C5 | ipso-Br, ortho-OCH₃, meta-CH₃, para-NO₂ | 128.5 - 5.5 - 14.4 + 0.1 + 5.8 | 114.5 |

| C6 | ortho-OCH₃, meta-Br, para-CH₃, ortho-NO₂ | 128.5 - 14.4 + 3.2 - 2.9 - 4.8 | 109.6 |

| -OCH₃ | ~55-60 | ||

| -CH₃ | ~15-20 |

Disclaimer: These are predicted values and may differ from experimental results. The actual spectrum may be influenced by solvent effects and steric interactions not fully accounted for by simple additivity rules.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene with the numbering scheme used for the assignment of the predicted ¹³C NMR chemical shifts.

Caption: Molecular structure of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene with atom numbering.

Workflow for ¹³C NMR Chemical Shift Prediction

The prediction of ¹³C NMR chemical shifts for substituted benzenes is a systematic process based on the principle of the additivity of substituent chemical shifts (SCS). The workflow for this empirical calculation is outlined below.

Caption: Workflow for predicting ¹³C NMR chemical shifts using SCS additivity.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standardized methodology for acquiring a high-quality ¹³C NMR spectrum of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. Higher concentrations will generally lead to a better signal-to-noise ratio in a shorter acquisition time.

-

Procedure:

-

Accurately weigh the solid sample into a clean, dry vial.

-

Add the chosen deuterated solvent.

-

Gently agitate the vial to ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely and label it clearly.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Standard Parameters for a Proton-Decoupled ¹³C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Spectral Width (SW): A spectral width of approximately 240-250 ppm is typically sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm). If an internal standard such as tetramethylsilane (TMS) is used, reference its signal to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of all observed peaks.

Mass Spectrometry Fragmentation of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 5-bromo-1-methoxy-2-methyl-3-nitrobenzene. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles of substituted aromatic compounds and data from structurally analogous molecules to propose a comprehensive fragmentation scheme. This document is intended to aid researchers in the identification and structural elucidation of this and related compounds.

Introduction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Mass spectrometry is a critical analytical technique for the structural characterization of such molecules. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint, offering valuable insights into the compound's structure. This guide outlines the predicted fragmentation behavior of 5-bromo-1-methoxy-2-methyl-3-nitrobenzene, focusing on the influence of its bromo, methoxy, methyl, and nitro functional groups on the fragmentation pathways.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 5-bromo-1-methoxy-2-methyl-3-nitrobenzene (Molecular Weight: 246.06 g/mol ) under electron ionization is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and the nature of the substituents on the aromatic ring.

The initial step is the formation of the molecular ion ([M]•+), which will appear as a characteristic doublet at m/z 245 and 247, reflecting the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio).

The primary fragmentation routes are expected to involve the loss of the functional groups:

-

Loss of the Nitro Group: Aromatic nitro compounds commonly exhibit losses of NO (30 u) and NO2 (46 u).

-

Loss of the Methoxy Group: Aryl ethers can undergo cleavage of the O-CH3 bond, leading to the loss of a methyl radical (•CH3, 15 u) or a neutral formaldehyde molecule (CH2O, 30 u).

-

Loss of the Bromo Group: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br, 79 or 81 u).

Secondary fragmentations will likely involve the sequential loss of other small molecules, such as carbon monoxide (CO, 28 u), from the initial fragment ions.

Proposed Fragmentation Pathways

The proposed fragmentation pathways are illustrated in the diagram below. The initial molecular ion ([C8H8BrNO3]•+) is expected to undergo several competing fragmentation reactions to yield a series of characteristic fragment ions.

Caption: Proposed EI fragmentation pathway for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed elemental compositions. The relative abundances are qualitative predictions based on the general fragmentation patterns of similar compounds.

| m/z (79Br/81Br) | Proposed Formula | Proposed Fragmentation | Predicted Relative Abundance |

| 245/247 | [C8H8BrNO3]•+ | Molecular Ion | Moderate |

| 230/232 | [C7H5BrNO3]•+ | [M - •CH3]+ | Moderate to High |

| 215/217 | [C8H8BrNO2]•+ | [M - •NO]+ | Low to Moderate |

| 199/201 | [C8H8BrO]+ | [M - •NO2]+ | High |

| 184/186 | [C7H5BrO]+ | [M - •CH3 - •NO2]+ | Moderate |

| 171/173 | [C7H8Br]+ | [M - •NO2 - CO]+ | Low to Moderate |

| 166 | [C8H8NO3]+ | [M - •Br]+ | Moderate |

| 120 | [C7H5O]+ | [M - •Br - •NO2]+ | Low |

| 92 | [C6H4O]+ | [M - •Br - •NO2 - CO]+ | Low |

Experimental Protocols

While no experimental data for the title compound is presented, a standard protocol for acquiring its EI mass spectrum would be as follows:

3.1. Instrumentation

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, equipped with an electron ionization source.

-

Inlet System: A gas chromatograph (GC) for sample introduction is ideal for separation from any impurities. Direct insertion probe (DIP) analysis could also be employed for a pure sample.

3.2. GC-MS Method (Hypothetical)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injection: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate), splitless injection.

3.3. Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

Conclusion

The fragmentation of 5-bromo-1-methoxy-2-methyl-3-nitrobenzene under electron ionization is predicted to be a complex process involving multiple competing pathways. The most significant fragmentation routes are expected to be the loss of the nitro and methoxy substituents, leading to a series of characteristic fragment ions. The presence of the bromine isotope pattern will be a key diagnostic feature in the mass spectrum. This in-depth guide provides a foundational understanding of the expected fragmentation behavior, which can be invaluable for the identification and structural elucidation of this compound in future research. The proposed fragmentation scheme, supported by established principles and data from analogous compounds, offers a robust framework for interpreting experimental mass spectra.

An In-depth Technical Guide on the FTIR Analysis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted FTIR analysis based on the characteristic vibrational frequencies of its constituent functional groups. Furthermore, it details a generalized experimental protocol for the synthesis of this compound and a standard procedure for its analysis by FTIR spectroscopy using the K-Br pellet method.

Predicted FTIR Spectral Data

The FTIR spectrum of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is expected to show a series of absorption bands corresponding to the vibrational modes of its functional groups. The predicted key vibrational modes and their expected wavenumber ranges are summarized in the table below. These predictions are based on established spectral-structure correlations.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) & Methoxy (-OCH₃) | Medium |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong |

| 1470 - 1430 | C-H Bend (Asymmetric) | Methyl (-CH₃) | Medium |

| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1050 - 1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Medium |

| 880 - 800 | C-H Out-of-Plane Bend | Substituted Aromatic Ring | Strong |

| 700 - 550 | C-Br Stretch | Bromo-Aromatic | Medium to Strong |

Experimental Protocols

Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

The synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene can be achieved through the nitration of a suitable precursor, such as 3-bromo-4-methoxy-2-methylbenzene. The following is a generalized protocol based on standard aromatic nitration procedures.

Materials:

-

3-Bromo-4-methoxy-2-methylbenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of 3-Bromo-4-methoxy-2-methylbenzene to concentrated sulfuric acid while stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

The crude product, which may precipitate, is then collected by filtration or extracted with an organic solvent like dichloromethane.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene can be purified by recrystallization or column chromatography.

FTIR Analysis using the KBr Pellet Method

This protocol outlines the steps for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique.[1][2]

Materials:

-

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Place approximately 1-2 mg of the synthesized 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene and 100-200 mg of dry KBr powder into an agate mortar.[2]

-

Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Proper grinding is crucial to reduce scattering of the IR radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1][3]

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of a blank KBr pellet or an empty sample compartment should be recorded and subtracted from the sample spectrum.

Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of the target compound to its characterization using FTIR spectroscopy.

Caption: Workflow for the synthesis and FTIR analysis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of the substituted nitroaromatic compound, 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the absence of specific quantitative solubility data in published literature, this document provides a comprehensive overview based on theoretical principles, data from analogous structures, and a detailed experimental protocol for determining solubility.

Predicted Solubility Profile

Based on the molecular structure of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, a qualitative assessment of its solubility in various organic solvents can be made. The molecule possesses a largely non-polar aromatic benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and a polar nitro group.

The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in a range of common organic solvents. The presence of the large, non-polar benzene ring and the halogen substituent indicates that it will be soluble in non-polar and moderately polar organic solvents. For a structurally similar compound, 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, it is suggested to be "likely soluble in common organic solvents"[1]. Nitrobenzene itself is reported to be soluble in organic solvents such as ethanol, ether, and benzene, while having low solubility in water[2].

Therefore, 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is predicted to be soluble in:

-

Aprotic polar solvents: such as acetone, ethyl acetate, and tetrahydrofuran (THF).

-

Protic polar solvents: such as ethanol and methanol, though potentially to a lesser extent than in aprotic solvents.

-

Non-polar aromatic solvents: such as toluene and benzene.

-

Chlorinated solvents: such as dichloromethane and chloroform.

It is expected to have low solubility in highly polar solvents like water and limited solubility in non-polar aliphatic hydrocarbons like hexane.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in various organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Acetone | 25 | Data not available | Data not available | Gravimetric |

| Dichloromethane | 25 | Data not available | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Data not available | Gravimetric |

| Ethyl Acetate | 25 | Data not available | Data not available | Gravimetric |

| Hexane | 25 | Data not available | Data not available | Gravimetric |

| Methanol | 25 | Data not available | Data not available | Gravimetric |

| Toluene | 25 | Data not available | Data not available | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in an organic solvent at a specified temperature. This protocol can be adapted for various solvents and temperatures.

3.1. Materials and Equipment

-

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene to a series of vials, ensuring there is undissolved solid at the bottom.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen or in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

The solubility can then be calculated in g/100 mL or converted to molarity (mol/L) using the molecular weight of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (246.06 g/mol ).[3]

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to a Representative Isomer of C₈H₈BrNO₃

Disclaimer: Extensive searches for a specific, well-characterized chemical entity with the molecular formula C₈H₈BrNO₃ have not yielded a significant body of published literature. This document, therefore, presents a detailed technical guide on a plausible, representative isomer: 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide . This compound is a chemically reasonable structure that incorporates the atomic composition of the provided formula and contains functional groups known for their biological significance. The subsequent information is a synthesis of data from related compounds and established chemical principles, intended to provide a predictive overview for researchers, scientists, and drug development professionals.

Core Compound Summary

This guide focuses on the hypothetical isomer, 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide. The selection of this isomer is based on the prevalence of aromatic amides in pharmacologically active compounds and the known bioactivity of molecules containing both bromine and nitro functional groups.

Molecular and Physicochemical Properties

A summary of the predicted and calculated quantitative data for 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide is presented in Table 1. These values are essential for understanding the compound's potential behavior in biological systems and for the design of experimental protocols.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 262.06 g/mol |

| IUPAC Name | 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)C(=O)NO)--INVALID-LINK--[O-] |

| Calculated LogP | 1.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 87.9 Ų |

Table 1: Predicted Physicochemical Properties of 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide.

Potential Synthesis and Experimental Protocols

While a specific synthesis for 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide is not documented, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following sections detail a hypothetical experimental protocol for its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide could be envisioned as a multi-step process starting from a commercially available precursor. A potential workflow is outlined below.

electronic and steric properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

An In-depth Technical Guide to the Electronic and Steric Properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to propose a synthetic pathway and predict its physicochemical and spectroscopic properties. The interplay of the four distinct substituents on the benzene ring—methoxy, methyl, nitro, and bromo—creates a unique electronic and steric environment, making it a valuable intermediate in medicinal chemistry and organic synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in the synthesis of novel bioactive molecules.

Physicochemical Properties

The fundamental properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene are summarized in the table below. Most of these are computationally derived and provide a baseline for its handling and characterization.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-methoxy-2-methyl-3-nitrobenzene | PubChem[2] |

| CAS Number | 885519-07-3 | MySkinRecipes[1] |

| Molecular Formula | C₈H₈BrNO₃ | PubChem[2] |

| Molecular Weight | 246.06 g/mol | PubChem[2] |

| Canonical SMILES | CC1=C(C=C(C=C1OC)Br)--INVALID-LINK--[O-] | PubChem[2] |

| InChI | InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3 | PubChem[2] |

| InChIKey | XTZNLELDRXUAOX-UHFFFAOYSA-N | PubChem[2] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[2] |

| Predicted XLogP3 | 3.4 | PubChem[2] |

Proposed Synthesis and Experimental Protocol

The synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene can be envisioned starting from the commercially available 2-methylanisole. The key transformations are electrophilic aromatic bromination and nitration. The order of these reactions is critical to achieve the desired substitution pattern, governed by the directing effects of the substituents.

The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the methyl group (-CH₃) is a weakly activating ortho-, para-director. To obtain the target molecule, it is proposed to first introduce the bromine atom and then the nitro group.

Proposed Synthetic Pathway:

-

Bromination of 2-methylanisole: The methoxy group is the more powerful activating group and will direct the incoming electrophile (Br⁺). The para position to the methoxy group is the most sterically accessible and electronically favored, leading to 4-Bromo-2-methylanisole.

-

Nitration of 4-Bromo-2-methylanisole: In this intermediate, the methoxy group directs ortho- and para-. The para position is blocked by the bromine. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur at the position ortho to the methoxy group and meta to the bromine, which is C3, yielding 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard laboratory procedures for the bromination and nitration of aromatic compounds.

Step 1: Synthesis of 4-Bromo-1-methoxy-2-methylbenzene

-

Materials: 2-methylanisole, Iron(III) bromide (FeBr₃), Bromine (Br₂), Dichloromethane (CH₂Cl₂), Sodium thiosulfate solution (10%), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylanisole (1 equivalent) in dichloromethane.

-

Add a catalytic amount of FeBr₃.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding a 10% sodium thiosulfate solution to remove excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Bromo-1-methoxy-2-methylbenzene.

-

Step 2: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

-

Materials: 4-Bromo-1-methoxy-2-methylbenzene, Concentrated sulfuric acid (H₂SO₄), Concentrated nitric acid (HNO₃).

-

Procedure:

-

In a flask, cool concentrated sulfuric acid to 0 °C.

-

Slowly add 4-Bromo-1-methoxy-2-methylbenzene (1 equivalent) with stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

After addition, let the mixture stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.[3]

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or methanol to obtain pure 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

-

Electronic Properties

The electronic nature of the aromatic ring is dictated by the interplay of the inductive and resonance effects of its four substituents.

-

-OCH₃ (Methoxy): A strong activating group. It donates electron density to the ring via a strong positive resonance effect (+R) and withdraws electron density via a negative inductive effect (-I). The +R effect is dominant, enriching the ortho and para positions with electron density.[2]

-

-CH₃ (Methyl): A weak activating group that donates electron density through a weak positive inductive effect (+I) and hyperconjugation, also enriching the ortho and para positions.

-

-Br (Bromo): A deactivating group. It withdraws electron density through a strong -I effect but donates electron density through a weaker +R effect. Overall, it deactivates the ring but still directs incoming electrophiles to the ortho and para positions.

-

-NO₂ (Nitro): A strong deactivating group. It strongly withdraws electron density from the ring through both a strong -I and a strong -R effect, making the ring electron-deficient, particularly at the ortho and para positions. It is a meta-director.[4]

The combination of these groups makes the aromatic ring generally electron-deficient and susceptible to nucleophilic aromatic substitution, a common reaction for polyhalogenated and nitrated aromatic compounds.

Steric Properties

The spatial arrangement of the substituents significantly influences the molecule's conformation and reactivity.

-

The presence of four substituents on the benzene ring, particularly with three of them on adjacent carbons (C1, C2, C3), creates considerable steric hindrance.

-

The methyl group at C2 is flanked by the methoxy group at C1 and the nitro group at C3. This crowding may restrict the free rotation of the methoxy and nitro groups.

-

The bromine atom at C5 is relatively less hindered.

-

Steric hindrance will play a crucial role in any further substitution reactions. For example, nucleophilic attack at positions ortho to the existing bulky groups would be disfavored.[5][6]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The molecule has two aromatic protons which will appear as distinct signals. Their chemical shifts can be estimated based on the additive effects of the substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.5 - 7.8 | d (J ≈ 2-3 Hz) |

| H-6 | 7.2 - 7.5 | d (J ≈ 2-3 Hz) |

| -OCH₃ | 3.9 - 4.1 | s |

| -CH₃ | 2.2 - 2.4 | s |

Rationale: The proton at C4 is ortho to a bromine and para to a methoxy group, while being meta to both the methyl and nitro groups. The proton at C6 is ortho to the methoxy and bromine groups and meta to the others. The strong deshielding effect of the nitro group and the anisotropic effect of the bromine will influence these shifts.

Predicted ¹³C NMR Data

The six aromatic carbons will each give a distinct signal due to the lack of symmetry.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-OCH₃) | 155 - 160 |

| C2 (-CH₃) | 125 - 130 |

| C3 (-NO₂) | 148 - 152 |

| C4 | 128 - 132 |

| C5 (-Br) | 115 - 120 |

| C6 | 110 - 115 |

| -OCH₃ | 56 - 58 |

| -CH₃ | 15 - 20 |

Rationale: The chemical shifts are influenced by the electronegativity and resonance effects of the directly attached and neighboring substituents. Carbons attached to the electronegative oxygen (C1) and the electron-withdrawing nitro group (C3) are expected to be significantly downfield.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for each functional group.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₃) | Stretch | 2980 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 |

| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 |

| C-O (Aryl Ether) | Symmetric Stretch | 1075 - 1020 |

| C-Br | Stretch | 680 - 515 |

The nitro group's N-O stretching vibrations are typically strong and characteristic, appearing in the 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) regions for aromatic nitro compounds.[7]

Conclusion

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound with a rich combination of electronic and steric features. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro and bromo groups makes the aromatic ring electron-deficient and activates it for certain types of reactions, such as nucleophilic aromatic substitution. The significant steric hindrance around the C1-C2-C3 positions will heavily influence its reactivity and conformational preferences. The predicted spectroscopic data provide a framework for the identification and characterization of this molecule. These properties make it a potentially versatile building block for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 5. Steric Considerations | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Note: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Introduction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a functionalized aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of the bromo, methoxy, methyl, and nitro groups allows for diverse subsequent chemical modifications, making it a valuable building block in organic synthesis. This document outlines a proposed laboratory-scale protocol for the synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene via the nitration of 3-Bromo-1-methoxy-2-methylbenzene.

Physicochemical Data

While specific experimental data for the target compound is limited, the following table summarizes its key identifiers and expected physical properties based on its chemical structure.

| Property | Value | Reference |

| CAS Number | 885519-07-3 | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Appearance | Expected to be a crystalline solid | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. | N/A |

| Storage | Room temperature, dry conditions | [1] |

Experimental Protocol

This protocol describes a plausible method for the synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. The procedure is adapted from established methods for the nitration of substituted aromatic compounds.

Materials and Reagents

-

3-Bromo-1-methoxy-2-methylbenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 68-70%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

Deionized Water

Procedure

1. Preparation of the Nitrating Mixture:

-

In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.

-

Cool the acid to 0-5 °C.

-

To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

2. Nitration Reaction:

-

In a separate round-bottom flask, dissolve 3-Bromo-1-methoxy-2-methylbenzene in a suitable solvent like dichloromethane.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add the prepared nitrating mixture to the solution of 3-Bromo-1-methoxy-2-methylbenzene via a dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

3. Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[3]

-

Combine all the organic layers.

4. Neutralization and Drying:

-

Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

5. Solvent Removal and Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[3]

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to yield pure 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene as a solid.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a versatile synthetic intermediate used in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds and the synthesis of substituted biaryl compounds.[1][2] The presence of ortho-substituents (methyl and nitro groups) to the bromine atom introduces steric hindrance, which can present challenges for the coupling reaction. However, with appropriate selection of catalysts, ligands, and reaction conditions, high yields of the desired biaryl products can be achieved.[3][4][5][6]

These application notes provide detailed protocols and compiled data for the use of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in Suzuki coupling reactions, offering a valuable resource for researchers in organic synthesis and drug development.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki coupling reactions of sterically hindered and electronically deactivated aryl bromides, analogous to 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. This data is compiled from various literature sources to provide a comparative overview.

| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-1-methyl-3-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85 | [3] |

| 1-Bromo-3-methoxy-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12 | Not specified | [7] |

| 2-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | K₃PO₄ | 2-MeTHF | 80 | 16 | 91 | [8] |

| 3-Bromo-2-methylaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [2] |

| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 (µW) | 0.5 | 97 | [9] |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 90 | [10][11] |

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended for sterically hindered substrates and employs a bulky, electron-rich phosphine ligand.

Materials:

-

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable Buchwald ligand

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

-

Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Procedure using a Palladium-phosphine Complex

This protocol uses a common and commercially available palladium catalyst.

Materials:

-

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Solvent mixture (e.g., 1,4-Dioxane/water or Toluene/Ethanol/water)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction by TLC or GC-MS.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This powerful transformation enables the synthesis of aryl amines from aryl halides and a wide range of amine coupling partners. The reaction is particularly valuable in pharmaceutical and materials science research due to the prevalence of the arylamine motif in bioactive molecules and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[4] The presence of an electron-withdrawing nitro group and electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields and purity.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene with a generic primary or secondary amine (R¹R²NH) is depicted below:

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. For an electron-deficient substrate like 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, several conditions can be considered.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene based on general principles and literature precedents for similar electron-deficient aryl bromides.[5][6][7][8]

| Component | Recommended Reagents/Conditions | Typical Loading/Concentration | Rationale & Considerations |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol % | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ.[2][9][10] |

| Ligand | Xantphos, RuPhos, BrettPhos | 1.2 - 2.0 equivalents relative to Pd | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination.[11][12] Xantphos is often effective for electron-deficient aryl halides.[6][7] |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | 1.5 - 2.5 equivalents | The choice of base is critical and substrate-dependent. Cs₂CO₃ and K₃PO₄ are milder bases suitable for substrates with base-sensitive functional groups. NaOtBu is a stronger base that can lead to higher reaction rates but may cause side reactions.[9] |

| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used due to their ability to dissolve the reactants and their relatively high boiling points.[1][10] |

| Temperature | 80 - 110 °C | - | The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates but can also promote decomposition.[9] |

| Amine | Primary or Secondary Aliphatic/Aromatic Amines | 1.1 - 1.5 equivalents | The nature of the amine will influence the optimal ligand and reaction conditions. |

Experimental Workflow and Protocols

Visualizing the Experimental Workflow

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene [myskinrecipes.com]

- 5. research.rug.nl [research.rug.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. jk-sci.com [jk-sci.com]

- 11. entegris.com [entegris.com]

- 12. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene as a versatile building block in the synthesis of pharmaceutical compounds. This intermediate is particularly valuable for creating diverse molecular libraries for drug discovery, especially in the development of enzyme inhibitors and other targeted therapeutics.[1][2][3]

Introduction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (CAS No. 885519-07-3) is a substituted nitroaromatic compound with a unique arrangement of functional groups that allows for selective and diverse chemical modifications.[1][4] The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. The methoxy and methyl groups further influence the electronic and steric properties of the molecule, offering a nuanced platform for the synthesis of complex and potentially bioactive molecules.[1] Its structural features make it a valuable intermediate in the synthesis of novel compounds for various therapeutic areas.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is presented below.

| Property | Value |

| CAS Number | 885519-07-3 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol [1][4] |

| Appearance | Pale yellow solid (typical) |

| Storage | Room temperature, dry conditions[1] |

Key Synthetic Applications & Protocols

The primary synthetic routes for derivatizing 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The following protocols are based on established methodologies for structurally similar compounds and serve as a guide for the derivatization of this building block.[2]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, which is a fundamental transformation in the synthesis of many active pharmaceutical ingredients. The carbon-bromine bond in 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is amenable to this reaction, allowing for the introduction of various aryl and heteroaryl moieties.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 4-Methoxy-2-methyl-3-nitro-5-(phenyl)benzene

-

In a round-bottom flask, dissolve 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (1.0 mmol, 246 mg) and phenylboronic acid (1.2 mmol, 146 mg) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Add potassium carbonate (2.0 mmol, 276 mg) to the mixture.

-

Degas the mixture by bubbling argon gas through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture.

-

Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Expected Data:

| Reactant 1 | Reactant 2 | Product | Expected Yield |

| 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | Phenylboronic acid | 4-Methoxy-2-methyl-3-nitro-5-(phenyl)benzene | 85-95% |